

safety and handling of 2-Formyl-6-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Formyl-6-methylbenzonitrile**

Cat. No.: **B1501087**

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2-Formyl-6-methylbenzonitrile**

Introduction

2-Formyl-6-methylbenzonitrile (CAS No. 27613-37-2) is a versatile intermediate in organic synthesis, frequently employed in the development of pharmaceutical compounds and other complex molecules.^[1] Its unique structure, featuring aldehyde and nitrile functional groups on a substituted benzene ring, makes it a valuable building block. However, these same reactive moieties necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the safety protocols, hazard identification, emergency procedures, and handling recommendations for **2-Formyl-6-methylbenzonitrile**, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for predicting its behavior under laboratory conditions and for designing appropriate handling and storage protocols.

Property	Value	Source
CAS Number	27613-37-2	[1] [2]
Molecular Formula	C ₉ H ₇ NO	[1] [2]
Molecular Weight	145.16 g/mol	[1] [2]
Appearance	Solid (form may vary)	N/A
Storage	Inert atmosphere, 2-8°C	[2]

Note: Specific properties like melting point, boiling point, and solubility are not consistently reported across sources and should be confirmed with the specific batch's certificate of analysis.

Hazard Identification and GHS Classification

2-Formyl-6-methylbenzonitrile is classified as hazardous. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.[\[3\]](#) Adherence to the precautions outlined is mandatory for mitigating risk.

Signal Word: Warning[\[2\]](#)

GHS Pictograms:

- (GHS07: Irritant)[3]

GHS Hazard Classifications:

Hazard Class	Hazard Code	Hazard Statement	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[2]
Skin Corrosion/Irritation	H315	Causes skin irritation	[2]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation	[2]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[2]

The presence of both nitrile and aldehyde groups contributes to its toxicological profile. Nitriles can sometimes be metabolized to release cyanide, and aldehydes are often irritants. Therefore, preventing exposure through all routes—ingestion, skin contact, and inhalation—is of paramount importance.

Core Safety and Handling Protocols

A proactive approach to safety involves integrating best practices into every step of the experimental workflow. The following protocols are designed to minimize exposure and manage risks effectively.

Engineering Controls and Ventilation

The primary defense against respiratory exposure is the use of robust engineering controls.

- Chemical Fume Hood: All weighing, handling, and reaction setup involving **2-Formyl-6-methylbenzonitrile** solid or its solutions must be conducted inside a certified chemical fume hood.[\[4\]](#)[\[5\]](#)[\[6\]](#) This is crucial to mitigate the risk of inhaling dust or vapors, aligning with precautions for substances harmful if inhaled (H332).[\[2\]](#)[\[7\]](#)
- Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

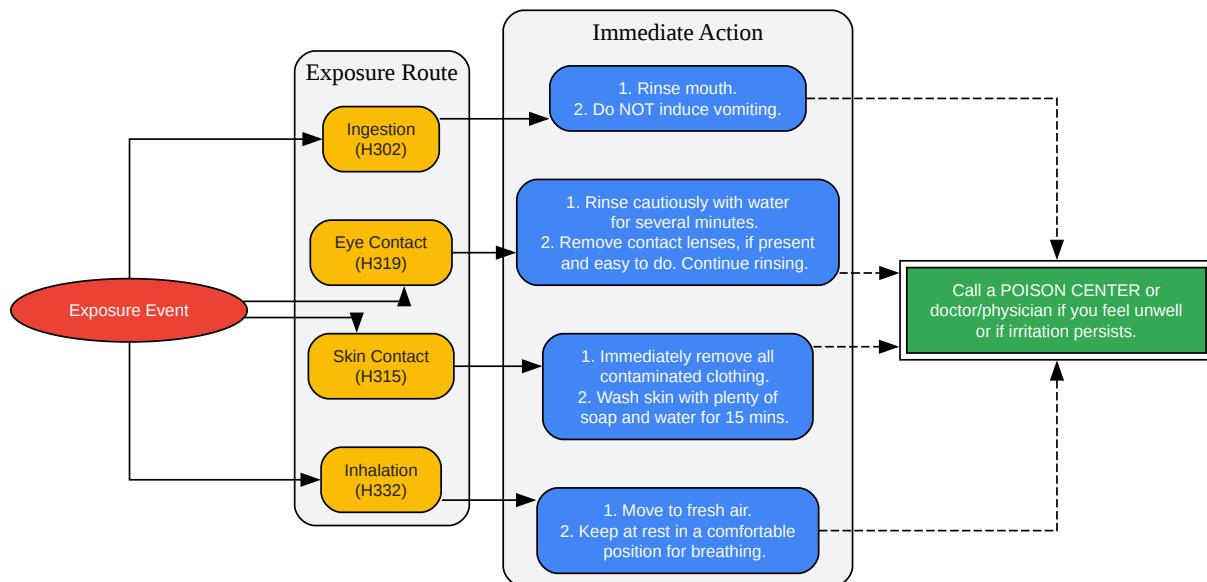
Standard Operating Procedure for Handling

- Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and personal protective equipment (PPE).
- Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully. Use a spatula to gently transfer the material. Avoid any actions that could cause the powder to become airborne.
- Transfer: When adding the compound to a reaction vessel, do so slowly and carefully. If dissolving in a solvent, add the solvent to the solid to minimize dust.
- Post-Handling: After use, ensure the container is tightly sealed.^[8] Decontaminate the spatula and any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.
- Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored.
^[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE creates a critical barrier between the researcher and the chemical.^[9] Selections must be based on the specific hazards identified (skin/eye irritation, inhalation toxicity).

- Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or equivalent.^{[6][10]} If there is a significant risk of splashing, a face shield should be worn in addition to goggles.^[11]
- Skin Protection:
 - Gloves: Wear chemically resistant, disposable gloves (e.g., nitrile rubber).^[7] Gloves must be inspected for integrity before use.^{[12][13]} Given that the compound causes skin irritation (H315), it is crucial to avoid direct contact. If contamination occurs, remove gloves immediately using the proper technique to avoid touching the outer surface, and wash hands thoroughly.^[6]


- Lab Coat: A flame-retardant lab coat or gown should be worn at all times. Ensure it is fully buttoned.
- Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not typically required.[12] However, if engineering controls fail or in the event of a large spill, respiratory protection (such as an N95 dust mask or an air-purifying respirator with appropriate cartridges) may be necessary.[10][14]
- Footwear: Do not wear open-toed shoes, sandals, or perforated footwear in the laboratory. Safety footwear should cover the entire foot.[9]

Emergency Procedures: A Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following workflows are designed to provide clear, immediate guidance.

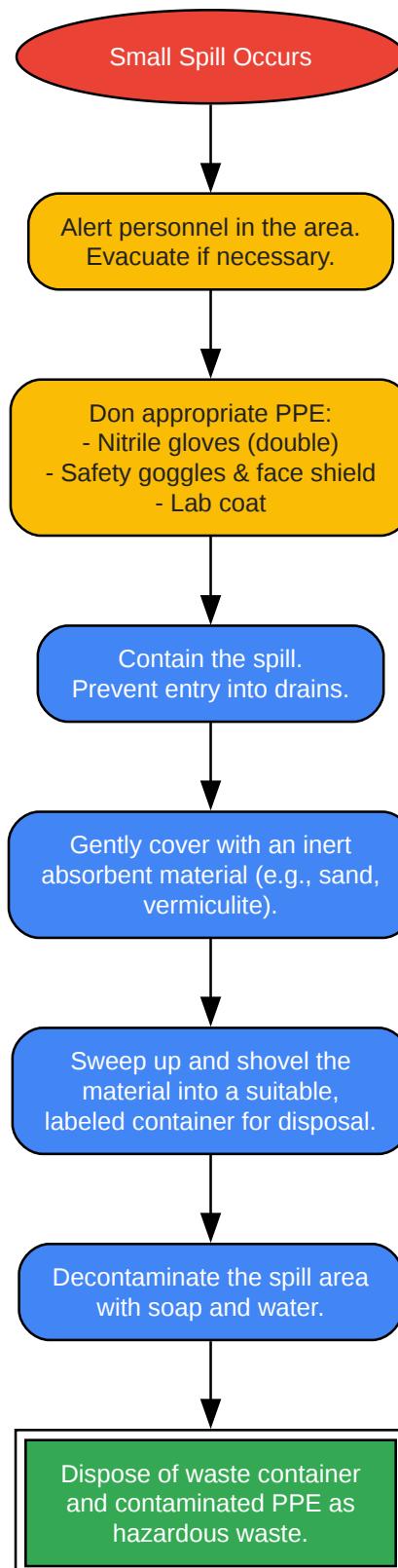
First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following diagram outlines the critical first steps.

[Click to download full resolution via product page](#)

Caption: First-aid response workflow for **2-Formyl-6-methylbenzonitrile** exposure.

Detailed First-Aid Protocols:


- Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If the person feels unwell, seek immediate medical attention. [4]
- Skin Contact: If the substance gets on the skin, immediately wash with plenty of soap and water for at least 15 minutes.[4][5] Remove all contaminated clothing and wash it before reuse.[4][8] If skin irritation occurs, get medical advice.[4]
- Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If present, remove contact lenses if it is easy to do so and continue rinsing.[4] If eye irritation

persists, seek medical attention.[4]

- Ingestion: If swallowed, rinse the mouth with water.[4][8] Do NOT induce vomiting.[4][5] Immediately call a Poison Center or doctor.[6][8]

Spill Response Protocol

A small, incidental laboratory spill can be managed by trained personnel. Large spills require immediate evacuation and professional emergency response.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for cleaning a small laboratory spill.

Detailed Spill Clean-up Steps:

- Alert & Evacuate: Immediately alert others in the vicinity.[15][16] Evacuate non-essential personnel.
- Assess: Ensure the spill is small and manageable by trained staff. If the spill is large or you are unsure, evacuate and call emergency services.[15]
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[15]
- PPE: Don the appropriate PPE, including double gloves, safety goggles, and a lab coat.[17]
- Containment: Prevent the powder from spreading or entering drains.[16][18]
- Clean-up: Gently sweep up the solid material and place it into a clearly labeled, sealable container for hazardous waste.[4][5] Avoid creating dust during this process.[4][5]
- Decontamination: Clean the spill area thoroughly with soap and water.[18]
- Disposal: Dispose of the container with the spilled material, as well as any contaminated cleaning supplies and PPE, as hazardous waste according to institutional and local regulations.[4][19]

Fire-Fighting Measures

In the event of a fire involving **2-Formyl-6-methylbenzonitrile**:

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]
- Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5]
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[4][5]

Storage and Disposal

Proper storage is essential for maintaining chemical integrity and safety, while correct disposal is crucial for environmental protection.

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8]
- The recommended storage condition is under an inert atmosphere at 2-8°C.[2] This suggests sensitivity to air or moisture, which could degrade the aldehyde functionality.
- Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Disposal

- This material and its container must be disposed of as hazardous waste.[8]
- Disposal must be carried out by a licensed waste disposal company and in strict accordance with all federal, state, and local environmental regulations.[4][6][19]
- Do not allow the chemical to enter drains, sewer systems, or waterways.[6][18]

Toxicological Information

While comprehensive toxicological data for this specific compound is limited, the GHS classification provides a clear indication of its primary hazards.[2]

- Acute Effects: Harmful if swallowed or inhaled.[2] The substance can cause methaemoglobinemia, a condition that inhibits the normal uptake of oxygen by binding to hemoglobin, leading to a form of oxygen starvation.
- Irritation: Causes serious eye irritation and skin irritation.[2]
- Respiratory: May cause respiratory irritation.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 27613-37-2 | 2-formyl-6-methyl-benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. achmem.com [achmem.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fluorotech.co.uk [fluorotech.co.uk]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. pppmag.com [pppmag.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Firefighters need more protection from chemical fumes | News | Chemistry World [chemistryworld.com]
- 15. ehs.fiu.edu [ehs.fiu.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. benchchem.com [benchchem.com]
- 20. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [safety and handling of 2-Formyl-6-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1501087#safety-and-handling-of-2-formyl-6-methylbenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com